molecular formula C8H12Cl2N2O B1374526 3-(Azetidin-3-yloxy)pyridine dihydrochloride CAS No. 1354543-05-7

3-(Azetidin-3-yloxy)pyridine dihydrochloride

Cat. No.: B1374526
CAS No.: 1354543-05-7
M. Wt: 223.1 g/mol
InChI Key: ZYMCDKCROLDTAC-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yloxy)pyridine dihydrochloride is a bicyclic organic compound featuring a pyridine ring linked to an azetidine (3-membered amine ring) via an ether bond. The dihydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and agrochemical research. Its molecular formula is C8H12Cl2N2O, with a molecular weight of 223.1 g/mol . The compound is cataloged under CAS 1251922-58-3 and serves as a versatile scaffold for synthesizing bioactive molecules due to its compact, nitrogen-rich structure .

Properties

IUPAC Name

3-(azetidin-3-yloxy)pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.2ClH/c1-2-7(4-9-3-1)11-8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMCDKCROLDTAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yloxy)pyridine dihydrochloride typically involves the reaction of 3-hydroxypyridine with azetidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yloxy)pyridine dihydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

3-(Azetidin-3-yloxy)pyridine dihydrochloride has the molecular formula C8H12Cl2N2OC_8H_{12}Cl_2N_2O and a molecular weight of 223.10 g/mol. The compound features an azetidine ring connected to a pyridine moiety via an ether bond, along with two hydrochloride groups that enhance its solubility in aqueous environments.

Medicinal Chemistry Applications

Pharmacological Activity

The compound is being investigated for its potential as a pharmacological agent targeting central nervous system disorders. Its unique structure may facilitate the development of novel therapeutics for conditions such as:

  • Anxiety
  • Depression
  • Neurodegenerative diseases

Preliminary studies suggest that this compound may interact with various neurotransmitter receptors, although detailed mechanisms are still under investigation.

ADME Properties

Research on the absorption, distribution, metabolism, and excretion (ADME) profiles indicates favorable characteristics for drug development. These properties are crucial for evaluating the compound’s viability as a therapeutic agent.

Synthetic Applications

Building Block in Organic Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex biologically active compounds. Its structural features allow it to participate in various chemical reactions:

  • Nucleophilic substitutions : The azetidine ring can undergo ring-opening reactions under specific conditions.
  • Protonation and coordination : The nitrogen atom in the pyridine ring can interact with metal ions, leading to diverse derivatives.

Potential Therapeutic Applications

Research has shown that compounds similar to this compound exhibit promising biological activities:

  • Antimicrobial properties : Investigated for efficacy against various pathogens.
  • Anticancer potential : Preliminary studies indicate possible applications in cancer treatment.

The azetidine ring's ability to interact with enzymes and receptors suggests that it may inhibit specific biological pathways, making it a candidate for further investigation in drug discovery.

Case Studies and Research Findings

Several studies have highlighted the potential of azetidine derivatives in pharmacology:

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) : Azetidine derivatives have been shown to inhibit FAAH, which is relevant for treating pain and inflammation .
  • Biological Activity Exploration : Investigations into the structure-activity relationship (SAR) of similar compounds indicate that modifications in the azetidine or pyridine rings can significantly alter biological activity .

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Differences

The table below highlights structural variations among analogs:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number
3-(Azetidin-3-yloxy)pyridine dihydrochloride Pyridine + azetidine (ether linkage) C8H12Cl2N2O 223.1 1251922-58-3
3-(Piperidin-4-yloxy)pyridine dihydrochloride Pyridine + piperidine (6-membered ring) Piperidine replaces azetidine C10H16Cl2N2O 257.16 310880-81-0
3-(5-Azetidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride Pyridine + azetidine + oxadiazole Oxadiazole ring addition C10H12Cl2N4O 275.13 1426290-29-0
4-(3-Pyridinyl)-4-piperidinol dihydrochloride hydrate Pyridine + piperidinol Hydroxyl group on piperidine + hydrate C10H18Cl2N2O2 269.17
2-(Azetidin-3-yloxy)-6-methylpyridine dihydrochloride Pyridine + azetidine (2-position) Methyl group at pyridine 6-position C9H14Cl2N2O 237.13 2098053-15-5

Key Observations :

  • Ring Size : Azetidine (3-membered) vs. piperidine (6-membered) affects strain and reactivity. Azetidine derivatives are more conformationally rigid .
  • Substituent Position : Methyl or hydroxyl groups alter solubility and steric interactions (e.g., 2-(azetidin-3-yloxy)-6-methylpyridine dihydrochloride) .

Physicochemical Properties

Property This compound 3-(Piperidin-4-yloxy)pyridine dihydrochloride 3-(5-Azetidin-3-yl-oxadiazol)pyridine dihydrochloride
LogP (Predicted) 0.9 1.4 0.2
Water Solubility High (salt form) Moderate Low (oxadiazole reduces polarity)
Stability Stable under dry conditions Hygroscopic due to piperidine Sensitive to light

Notes:

  • Dihydrochloride salts generally improve aqueous solubility compared to free bases .
  • Piperidine analogs may exhibit higher lipophilicity, impacting membrane permeability .

Biological Activity

3-(Azetidin-3-yloxy)pyridine dihydrochloride is a compound with significant potential in scientific research, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, combining a pyridine ring with an azetidine moiety, facilitates various biological activities, making it a subject of interest for further investigation.

  • Molecular Formula : C₈H₁₂Cl₂N₂O
  • CAS Number : 1354543-05-7
  • Molecular Weight : 209.10 g/mol

The synthesis of this compound typically involves the reaction of 3-hydroxypyridine with azetidine under basic conditions, followed by treatment with hydrochloric acid to form the dihydrochloride salt .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The compound is believed to influence neurotransmitter systems, particularly those involving nicotinic acetylcholine receptors (nAChRs) and may exhibit both agonistic and antagonistic properties depending on the context of its application .

Pharmacological Studies

Research has highlighted several pharmacological effects associated with this compound:

  • Neuropharmacological Effects :
    • Studies have shown that derivatives of azetidine compounds can selectively desensitize α4β2 nAChRs, which are implicated in cognitive functions and addiction pathways. This suggests potential applications in treating nicotine dependence or cognitive disorders .
  • Anti-inflammatory Properties :
    • Preliminary studies indicate that similar pyridine derivatives exhibit anti-inflammatory effects comparable to established drugs like indomethacin. These compounds showed significant inhibition of COX-1 and COX-2 enzymes, which are critical in inflammatory processes .
  • Antidepressant and Anxiolytic Effects :
    • Behavioral models have demonstrated that compounds structurally related to 3-(Azetidin-3-yloxy)pyridine can reduce anxiety-like behaviors and improve cognitive performance, indicating potential therapeutic applications in mood disorders .

Case Study 1: Nicotine Dependence

In a controlled study involving animal models, researchers administered this compound to assess its effects on nicotine self-administration. The results indicated a significant reduction in nicotine intake among subjects treated with the compound compared to the control group. This suggests its potential as a therapeutic agent for smoking cessation .

Case Study 2: Anti-inflammatory Activity

Another study focused on evaluating the anti-inflammatory properties of related pyridine compounds. The compounds were tested for their ability to inhibit COX enzymes in vitro and demonstrated effective dose-response relationships. The results indicated that certain derivatives could serve as lead compounds for developing new anti-inflammatory medications .

Comparative Analysis

Compound NameBiological ActivityReference
This compoundNeuropharmacological effects; anti-inflammatory
Sazetidine-ASelective desensitization of α4β2 nAChRs
Pyrimidine DerivativesCOX-1/COX-2 inhibition; anti-inflammatory properties

Q & A

Q. What are the primary biological targets of 3-(Azetidin-3-yloxy)pyridine dihydrochloride in neurological research?

This compound primarily targets α7 nicotinic acetylcholine receptors (α7nAChRs), as evidenced by structural analogs like GTS-21 dihydrochloride, which acts as a partial agonist at these receptors. Activation of α7nAChRs is associated with nootropic, neuroprotective, and anti-inflammatory effects, making it relevant for studying neurodegenerative diseases such as Alzheimer’s .

Q. What synthetic routes are commonly employed for this compound?

A typical synthesis involves cyclization of hydrazine derivatives with alkyl methacrylates, followed by dihydrochloride salt formation. For example, 3-hydrazinopyridine dihydrochloride can be cyclized to form azetidine-containing intermediates, which are then purified via recrystallization and characterized using NMR and HPLC .

Q. What safety precautions are recommended when handling this compound?

Follow standard protocols for hydrochloride salts: wear protective gloves, goggles, and lab coats. Avoid skin contact and inhalation. Waste must be segregated and disposed by certified hazardous waste handlers. Refer to safety data sheets (SDS) for azetidine/pyridine derivatives, which emphasize proper ventilation and emergency rinsing protocols .

Advanced Research Questions

Q. How can researchers optimize the binding affinity of this compound to α7nAChRs?

Structural modifications, such as introducing electron-withdrawing groups (e.g., halogens) or adjusting the azetidine-pyridine linkage, can enhance receptor interaction. Use in vitro electrophysiology (e.g., patch-clamp assays on hippocampal neurons) and competitive binding assays with radiolabeled α7nAChR ligands (e.g., 5-Iodo-A85380) to quantify affinity changes .

Q. How should discrepancies in EC₅₀ values across experimental models be addressed?

Variations in EC₅₀ (e.g., 10 μM in striatal slices vs. lower values in cell lines) may arise from differences in receptor density, assay conditions (e.g., temperature, buffer composition), or partial agonism. Standardize protocols using recombinant α7nAChR-expressing cells (e.g., SH-SY5Y) and validate with reference agonists like PNU-120596 .

Q. What in vivo models are appropriate for studying the neuroprotective effects of this compound?

Use transgenic mouse models of Alzheimer’s disease (e.g., APP/PS1) to evaluate amyloid-β modulation. Behavioral assays (e.g., Morris water maze) paired with immunohistochemical analysis of hippocampal neurons can assess cognitive improvement. Dose-response studies should account for blood-brain barrier permeability, monitored via LC-MS/MS .

Methodological Guidance

Q. Synthesis Optimization Example

  • Step 1 : Cyclize 3-hydrazinopyridine with methacrylate derivatives under anhydrous conditions.
  • Step 2 : Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradient).
  • Step 3 : Convert to dihydrochloride salt using HCl gas in ethanol, followed by lyophilization .

Q. Binding Assay Protocol

  • Reagents : [³H]-MLA (α7nAChR antagonist), HEK-293 cells expressing human α7nAChR.
  • Procedure : Incubate cells with test compound (0.1–100 μM) and [³H]-MLA. Measure displacement via scintillation counting. Calculate Ki using Cheng-Prusoff equation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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